
2-(Propan-2-yloxy)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yloxy)ethane-1-thiol: is an organic compound with the molecular formula C5H12OS . It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrocarbon chain. This compound is known for its distinct odor and is used in various chemical applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification Reaction: One common method to synthesize 2-(Propan-2-yloxy)ethane-1-thiol involves the etherification of 2-chloroethanol with isopropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Thiol Addition: Another method involves the addition of hydrogen sulfide to an epoxide intermediate, such as 2-(Propan-2-yloxy)ethane oxide, under acidic conditions to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Propan-2-yloxy)ethane-1-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form simpler thiols or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Chemistry: 2-(Propan-2-yloxy)ethane-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions due to its reactive thiol group.
Biology: In biological research, this compound is used to study thiol-based redox reactions and their role in cellular processes. It is also employed in the development of thiol-based probes for detecting reactive oxygen species.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of thiol-containing drugs. Its reactivity with biological molecules makes it a candidate for drug development targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The compound can modulate redox signaling pathways and influence cellular processes related to oxidative stress.
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfur-containing functional group.
2-Mercaptoethanol: Another thiol compound with a hydroxyl group, commonly used in biochemistry.
Isopropyl mercaptan: A thiol compound with a similar isopropyl group.
Uniqueness: 2-(Propan-2-yloxy)ethane-1-thiol is unique due to its combination of an ether and thiol functional group, which imparts distinct reactivity and properties. This makes it versatile for various applications in synthesis, research, and industry.
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-propan-2-yloxyethanethiol |
InChI |
InChI=1S/C5H12OS/c1-5(2)6-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
UEENQAWNZKBEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


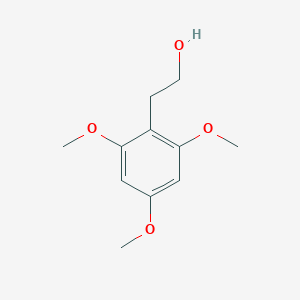
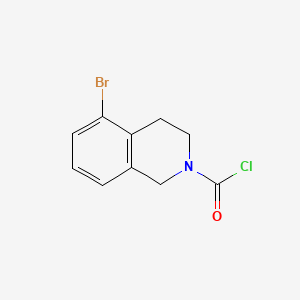

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)

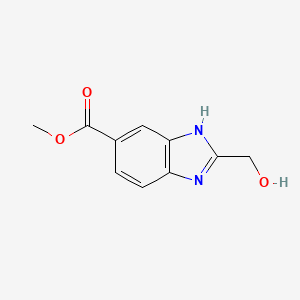
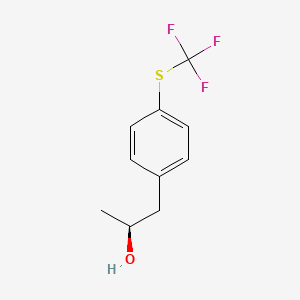
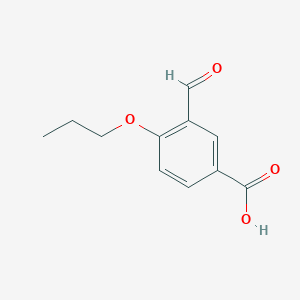
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
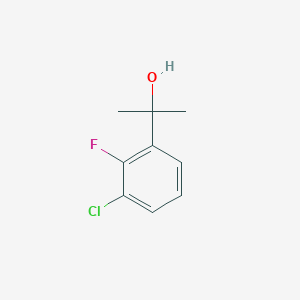
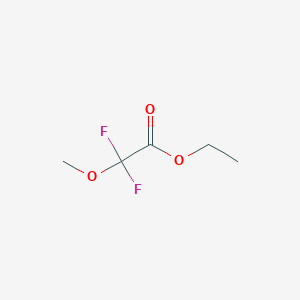
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)

